5-chloro-1-methyl-1H-imidazole-4-sulfonamide
Overview
Description
5-Chloro-1-methyl-1H-imidazole-4-sulfonamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields. This compound is characterized by the presence of a chloro group at the 5th position, a methyl group at the 1st position, and a sulfonamide group at the 4th position of the imidazole ring.
Mechanism of Action
Target of Action
It is suggested that it participates in electron-rich iron (iii) porphyrin complex catalyzed epoxidation of olefins . This suggests that the compound may interact with iron (III) porphyrin complexes, which play a crucial role in various biological processes, including oxygen transport and metabolism.
Mode of Action
It is known to participate in the epoxidation of olefins catalyzed by electron-rich iron (iii) porphyrin complexes . Epoxidation is a reaction that involves the conversion of an alkene to an epoxide, which can further react with nucleophiles to form a variety of products.
Biochemical Pathways
Given its involvement in the epoxidation of olefins , it can be inferred that it may influence pathways involving the metabolism of olefins.
Result of Action
Its participation in the epoxidation of olefins suggests that it may influence the chemical structure and reactivity of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 1-methylimidazole.
Chlorination: The 1-methylimidazole is chlorinated at the 5th position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Sulfonation: The chlorinated product is then subjected to sulfonation using chlorosulfonic acid (HSO3Cl) to introduce the sulfonamide group at the 4th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products include azido derivatives or thiocyanate derivatives.
Oxidation: Products include sulfonic acids.
Reduction: Products include sulfides.
Scientific Research Applications
5-Chloro-1-methyl-1H-imidazole-4-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting bacterial infections.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a sulfonamide group.
1-Methyl-1H-imidazole-4-sulfonyl chloride: Similar structure but lacks the chloro group.
1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride: Contains an ethyl group instead of a methyl group.
Uniqueness
5-Chloro-1-methyl-1H-imidazole-4-sulfonamide is unique due to the presence of both the chloro and sulfonamide groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-chloro-1-methylimidazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3,(H2,6,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCNACQWOIFIBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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